N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide
Description
N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a phenoxyacetamide group
Properties
Molecular Formula |
C23H28N4O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H28N4O3/c1-3-27-21-9-6-18(24-23(28)16-30-19-7-4-17(2)5-8-19)14-20(21)25-22(27)15-26-10-12-29-13-11-26/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,24,28) |
InChI Key |
FYXPTTRXRFGMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)N=C1CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates.
Attachment of the Phenoxyacetamide Group: This step involves the coupling of the benzodiazole intermediate with 4-methylphenoxyacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated intermediates and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural complexity and potential bioactivity.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structural components suggest it may have activity against certain diseases, possibly acting as an antiviral, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The morpholine ring may facilitate binding to certain proteins, while the benzodiazole core could interact with nucleic acids or other biomolecules. The phenoxyacetamide group may enhance the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: This compound also features a morpholine ring and a phenoxyacetamide group but differs in the core structure, which is based on naphthalene instead of benzodiazole.
N-cyclohexyl-2-[2-ethoxy-4-(3-morpholinyl)propyl]phenoxyacetamide: Similar in having a morpholine ring and phenoxyacetamide group but with different substituents and core structure.
Uniqueness
N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzodiazole core, morpholine ring, and phenoxyacetamide group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
